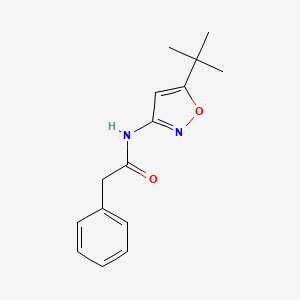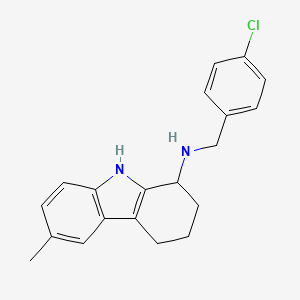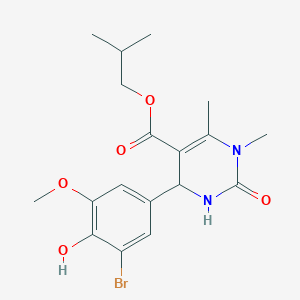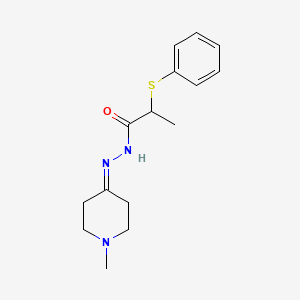
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways.
作用机制
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves the inhibition of a specific protein kinase, called TBK1. This protein kinase is involved in various biological pathways, including innate immunity, inflammation, and autophagy. Inhibition of TBK1 activity has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of TBK1, resulting in downstream effects on various biological pathways. Inhibition of TBK1 activity has been shown to reduce inflammation, promote cell death in cancer cells, and improve cognitive function in neurodegenerative disorders.
实验室实验的优点和局限性
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, making it a reliable tool for studying TBK1 inhibition. Another advantage is that it has high potency and selectivity for TBK1, making it a useful tool for studying the downstream effects of TBK1 inhibition. However, one limitation is that it has relatively low solubility, which can make it challenging to work with in certain experimental conditions.
未来方向
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. One direction is to further explore its therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Finally, further studies are needed to better understand the downstream effects of TBK1 inhibition and how they contribute to its therapeutic effects.
Conclusion:
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways. Its biochemical and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including further exploring its therapeutic potential and developing more potent and selective inhibitors of TBK1.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves a series of chemical reactions. The starting materials for this synthesis are 3-amino-5-tert-butylisoxazole and 2-bromoacetophenone. The reaction between these two compounds results in the formation of this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various disease conditions. This compound has been shown to inhibit the activity of a specific protein kinase, which plays a critical role in various biological pathways. This inhibition has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRJOPBQRMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)


![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)
![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)

